

Boditrectinib: A Comprehensive Technical Guide on its Solubility and Stability Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boditrectinib*

Cat. No.: *B10856254*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib, also known as AUM-601 or CHC2014, is a potent, orally bioavailable, pan-tropomyosin receptor kinase (TRK) inhibitor. It demonstrates high selectivity for all three TRK isoforms (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. **Boditrectinib** has shown potential as an antineoplastic agent for the treatment of cancers harboring NTRK gene fusions. The fusion of NTRK genes with other partners leads to the expression of chimeric TRK proteins with constitutively active kinase domains, driving oncogenesis. **Boditrectinib** is designed to inhibit these fusion proteins and wild-type TRKs, including variants with acquired resistance mutations.

This technical guide provides an in-depth overview of the available physicochemical properties, and the requisite experimental protocols for determining the comprehensive solubility and stability profile of **Boditrectinib**, a critical aspect of its development as a therapeutic agent.

Physicochemical Properties

A summary of the known physicochemical properties of **Boditrectinib** is presented in Table 1. These parameters are crucial for predicting its biopharmaceutical behavior.

Property	Value	Source
Molecular Formula	C23H24F2N6O	
Molecular Weight	438.48 g/mol	
Appearance	Solid at room temperature.	
LogP	2.2	
Hydrogen Bond Acceptors	7	
Hydrogen Bond Donors	1	
Rotatable Bonds	4	
Topological Polar Surface Area	65.77 Å ²	
CAS Number	1940165-80-9	

Solubility Profile

Detailed quantitative solubility data for **Boditrectinib** in a range of aqueous and organic solvents is not extensively available in the public domain. However, it has been noted that it may be dissolved in Dimethyl Sulfoxide (DMSO). A comprehensive understanding of its solubility is paramount for formulation development, bioavailability, and in vitro assay design. The following sections outline the standard experimental protocols to fully characterize the solubility profile of **Boditrectinib**.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of **Boditrectinib** in a specific solvent at a controlled temperature.

Materials:

- **Boditrectinib** (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)
- Calibrated temperature-controlled shaker/incubator
- Centrifuge
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm PVDF)

Procedure:

- Add an excess amount of solid **Boditrectinib** to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
- Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at different time points until the concentration of **Boditrectinib** in the solution remains constant.
- After reaching equilibrium, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.
- Dilute the filtered sample with an appropriate solvent to a concentration within the validated range of the analytical method.
- Quantify the concentration of **Boditrectinib** in the diluted sample using a validated analytical method.

- Repeat the experiment in triplicate for each solvent.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the solubility of **Boditrectinib** as a function of pH.

Procedure:

- Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
- Perform the shake-flask solubility determination as described above for each buffer.
- Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

The resulting pH-solubility profile is critical for predicting the in vivo dissolution and absorption of **Boditrectinib** in the gastrointestinal tract.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive stability profile is established through forced degradation (stress testing) and long-term stability studies as mandated by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.

Objective: To evaluate the intrinsic stability of **Boditrectinib** under various stress conditions.

Stress Conditions (as per ICH Q1A(R2)):

- Acid Hydrolysis: Treat a solution of **Boditrectinib** with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

- Base Hydrolysis: Treat a solution of **Boditrectinib** with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidation: Treat a solution of **Boditrectinib** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
- Thermal Degradation: Expose solid **Boditrectinib** to high temperatures (e.g., 60-80 °C).
- Photostability: Expose solid and solution samples of **Boditrectinib** to light as per ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

Procedure:

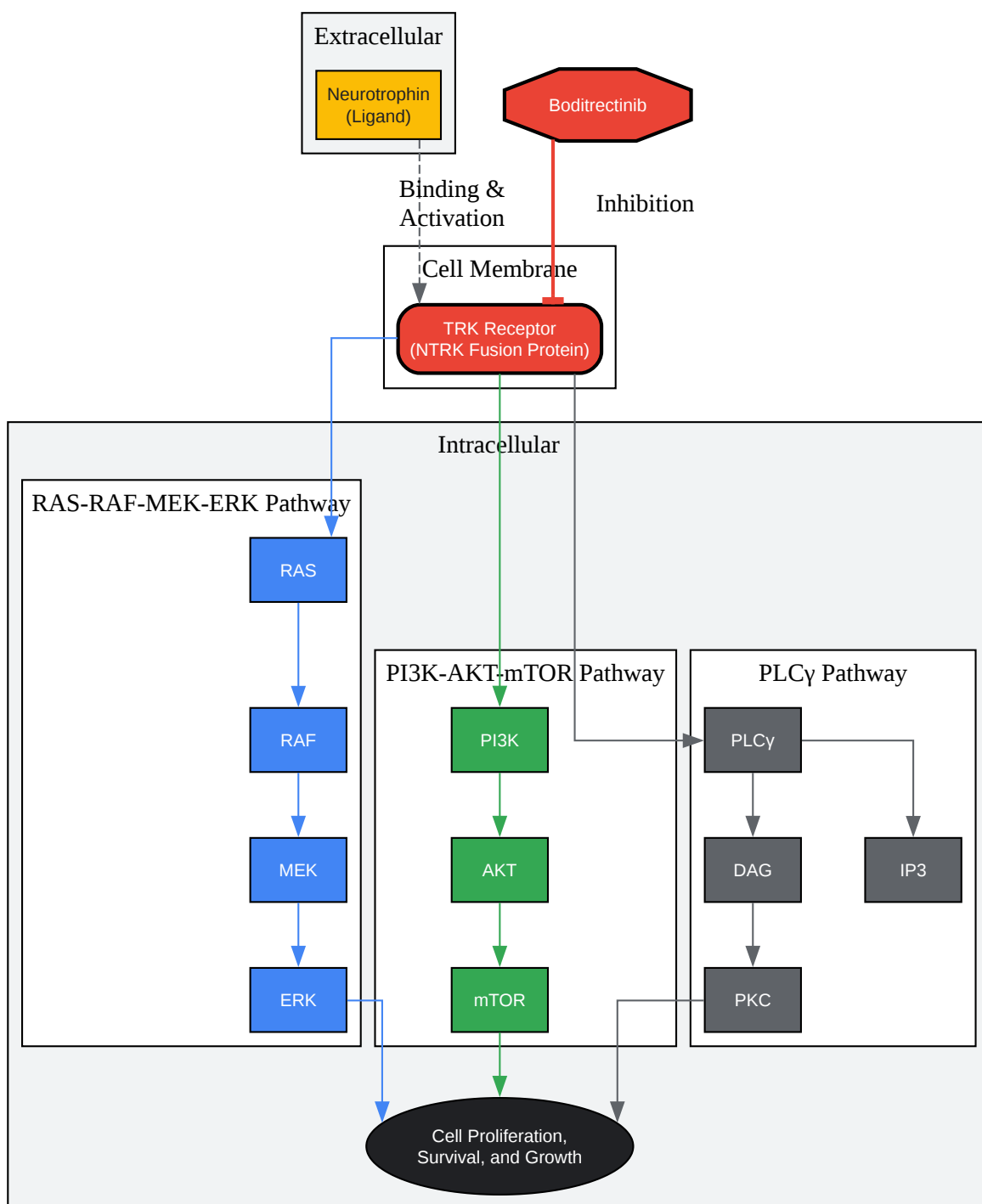
- Prepare solutions of **Boditrectinib** in appropriate solvents.
- Expose the samples to the stress conditions for a defined period. Samples should be taken at various time points.
- Analyze the stressed samples using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer).
- Quantify the remaining **Boditrectinib** and identify and quantify any degradation products.
- Perform mass balance calculations to account for all the material.

The results from these studies are essential for developing a stable formulation and for defining appropriate storage conditions.

Signaling Pathway and Experimental Workflow

TRK Signaling Pathway

Boditrectinib exerts its therapeutic effect by inhibiting the Tropomyosin Receptor Kinase (TRK) signaling pathway. The diagram below illustrates the canonical TRK signaling cascade that is constitutively activated by NTRK gene fusions and inhibited by **Boditrectinib**.

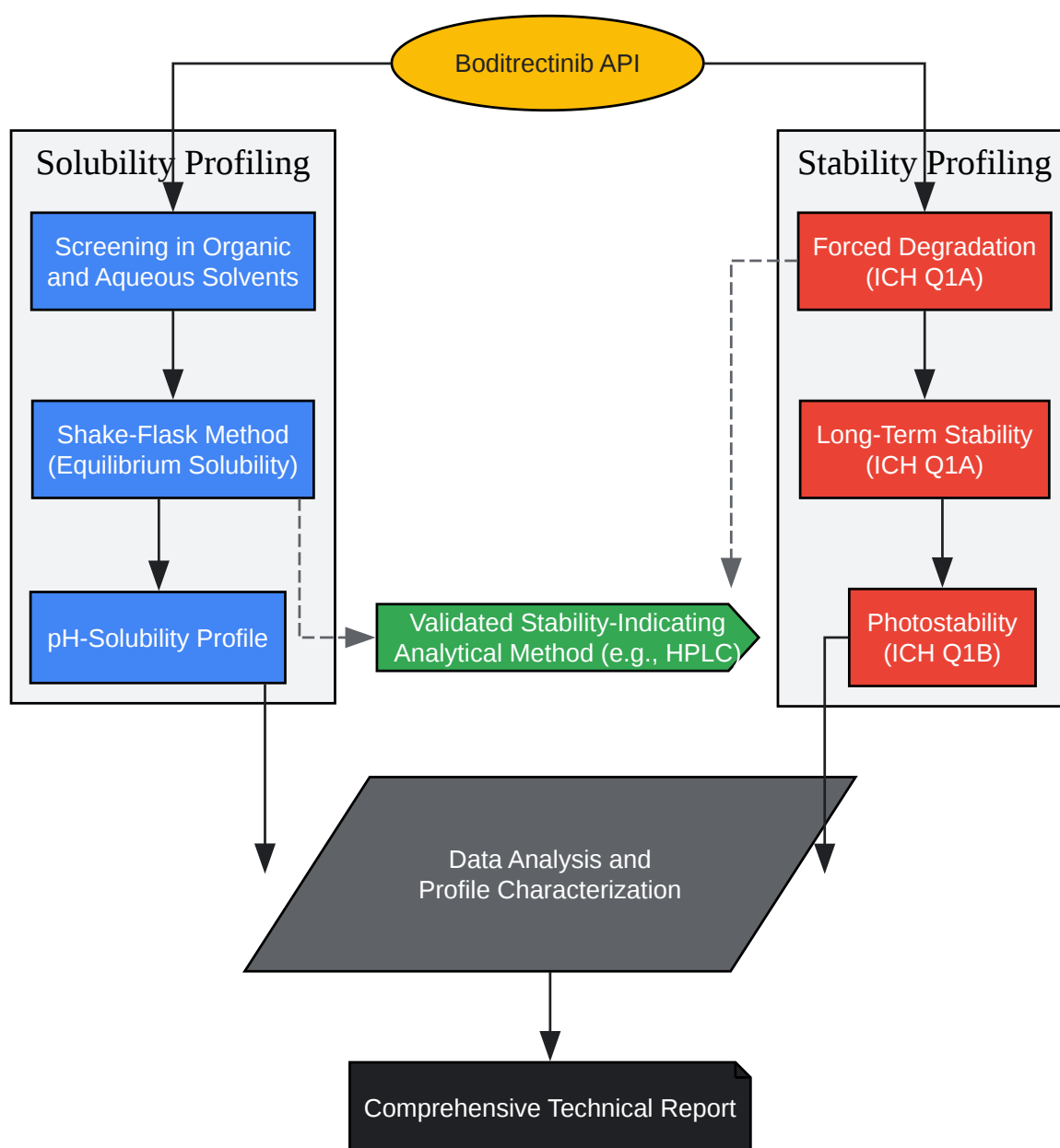


[Click to download full resolution via product page](#)

Caption: **Boditrectinib** inhibits the TRK signaling pathway.

Experimental Workflow: Solubility and Stability Assessment

The following diagram outlines a typical workflow for the comprehensive assessment of the solubility and stability of a drug candidate like **Boditrectinib**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Boditrectinib: A Comprehensive Technical Guide on its Solubility and Stability Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10856254#boditrectinib-solubility-and-stability-profile\]](https://www.benchchem.com/product/b10856254#boditrectinib-solubility-and-stability-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com